Bis-T-23 is classified as a small molecule compound with specific pharmacological properties. It is derived from a series of chemical modifications aimed at enhancing its efficacy in targeting dynamin, a GTPase involved in vesicle trafficking and cytoskeletal organization. The compound has been utilized in various experimental models to study its impact on cellular processes, particularly in kidney epithelial cells.
The synthesis of Bis-T-23 involves multiple steps that typically include the formation of key intermediates followed by functionalization to achieve the desired chemical structure. While specific synthetic routes for Bis-T-23 are not extensively detailed in the literature, compounds with similar structures often employ techniques such as:
The precise synthetic pathway may vary based on the desired yield and purity of Bis-T-23.
The molecular structure of Bis-T-23 features a complex arrangement that facilitates its interaction with dynamin. Key structural characteristics include:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of Bis-T-23.
Bis-T-23 participates in several biochemical interactions, primarily through its ability to stabilize dynamin oligomers. Key reactions include:
These interactions are critical for maintaining cellular integrity under stress conditions, such as those induced by lipopolysaccharides or other nephrotoxins.
The mechanism of action of Bis-T-23 primarily revolves around its role as an allosteric modulator of dynamin. Upon binding to dynamin:
Studies have shown that administration of Bis-T-23 leads to significant improvements in cellular stiffness and morphology, particularly in renal epithelial cells exposed to damaging agents.
Bis-T-23 exhibits several notable physical and chemical properties:
These properties make Bis-T-23 a valuable tool in research focused on kidney disease and cellular dynamics.
Bis-T-23 has several applications in scientific research:
The ongoing research into Bis-T-23 continues to reveal its importance in understanding cellular mechanisms and developing new therapeutic strategies for kidney diseases and other disorders linked to cytoskeletal dysfunction.
Dynamin, a large GTPase, is essential for maintaining podocyte architecture by directly interacting with filamentous actin (F-actin). Its oligomerization into higher-order structures in an actin-dependent manner correlates with increased actin polymerization and global cytoskeletal organization. This process stabilizes the structural integrity of podocytes—specialized cells critical for renal filtration. Dynamin’s GTPase activity enables conformational changes that facilitate its self-assembly into helical collars around actin filaments, promoting crosslinking and bundle formation. This activity is dysregulated in chronic kidney disease (CKD), leading to podocyte foot process effacement and proteinuria [1] [3].
Bis-T-23 (AG1717) is a small-molecule tyrphostin derivative that promotes actin-dependent dynamin oligomerization. It accelerates dynamin’s self-assembly, enhancing actin polymerization and filament crosslinking. In injured podocytes, Bis-T-23 restores actin cytoskeleton architecture by increasing dynamin’s affinity for F-actin, forming stabilized bundles. This action ameliorates pathological features in diverse CKD models, including adriamycin-induced nephropathy and CD2AP knockout mice. Key outcomes include reduced proteinuria, diminished mesangial matrix expansion, and ultrastructural restoration of podocyte foot processes [1] [2] [3].
Table 1: Effects of Bis-T-23 on Dynamin Oligomerization and Actin Dynamics
Parameter | Effect of Bis-T-23 | Functional Outcome |
---|---|---|
Dynamin oligomerization | Enhanced actin-dependent assembly | Stabilized actin bundles |
Actin polymerization | Increased F-actin nucleation and elongation | Improved cytoskeletal rigidity |
Filament crosslinking | Augmented dynamin-actin scaffold formation | Restored podocyte foot process architecture |
Bis-T-23 directly induces stress fiber formation and focal adhesion (FA) maturation in podocytes. In cultured mouse podocytes, treatment with Bis-T-23 increases the number and size of FAs—critical anchorage points linking the cytoskeleton to the extracellular matrix. This occurs independently of RhoA signaling, as demonstrated in cells with downregulated RhoA pathways. Bis-T-23 triggers dynamin-dependent recruitment of vinculin and paxillin to FA sites, reinforcing mechanical coupling between integrins and actin. Consequently, this enhances cellular adhesion and counters detachment in injury models [3].
While Bis-T-23 acts autonomously, it synergizes with the RhoA pathway to amplify cytoskeletal remodeling. RhoA regulates actin stress fibers via Rho-associated kinase (ROCK)-mediated myosin light chain phosphorylation. Bis-T-23 complements this by augmenting dynamin-mediated actin bundling, creating a dual reinforcement mechanism. In RhoA-inhibited podocytes, Bis-T-23 partially restores stress fibers and FAs, confirming its role as a parallel regulator. This synergy is pivotal for glomerular filtration barrier (GFB) integrity, as combined dynamin-RhoA activity maintains podocyte resilience against mechanical stress [3].
Table 2: Bis-T-23 Targets in Podocyte Cytoskeletal Regulation
Cytoskeletal Target | Bis-T-23 Action | Synergy with RhoA |
---|---|---|
Focal adhesions | Promotes maturation and stabilization | Enhanced FA kinase activity |
Stress fibers | Induces de novo formation and bundling | Augmented actomyosin tension |
Dynamin-actin scaffolds | Accelerates oligomerization and crosslinking | Coordinated cytoskeletal reinforcement |
Bis-T-23 inhibits HIV-1 integrase (IN) by interfering with its binding to substrate DNA. At concentrations as low as 0.18 μM, it disrupts the formation of the IN-DNA preintegration complex, a step essential for viral cDNA integration into the host genome. Specifically, Bis-T-23 occludes the DNA-binding groove of IN, preventing strand transfer. This mechanism is distinct from catalytic site inhibitors like raltegravir, as it targets protein-DNA interactions rather than enzymatic activity [2].
Bis-T-23 exhibits moderate efficacy relative to clinical IN inhibitors. While it inhibits IN-DNA binding at 2 μM, its potency is lower than allosteric IN inhibitors (e.g., LEDGINs) or catalytic site blockers (e.g., dolutegravir). However, its unique binding interference mechanism offers a complementary approach to overcome resistance mutations in the IN active site. In vitro studies confirm activity against diverse HIV-1 strains, though clinical development remains unexplored [2].
Table 3: HIV-1 Integrase Inhibition Profile of Bis-T-23
Parameter | Bis-T-23 | Clinical IN Inhibitors |
---|---|---|
Mechanism | Substrate DNA binding interference | Catalytic site inhibition |
Potency (IC₅₀) | 0.18–2 μM | 2–20 nM (e.g., raltegravir) |
Resistance profile | Effective against active-site mutants | Variable susceptibility to mutations |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7